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Gadoquatrane (BAY 1747846) is a next-generation, extracellular, macrocyclic, gadolinium-
based contrast agent (GBCA) currently under clinical development by Bayer.[1][2][3] It is
characterized by a unique tetrameric structure that results in high stability and high relaxivity,
allowing for a significantly lower dose of gadolinium to be administered to patients without
compromising image quality.[1][4] This technical guide provides a comprehensive overview of
the pharmacokinetics and biodistribution of Gadoquatrane based on currently available
preclinical and clinical data.

Pharmacokinetic Profile

The pharmacokinetic profile of Gadoquatrane has been investigated in preclinical species and
in human clinical trials. The data consistently demonstrate that Gadoquatrane exhibits a
pharmacokinetic profile similar to other established extracellular macrocyclic GBCAs,
characterized by rapid distribution into the extracellular space and swift elimination primarily
through the kidneys in an unchanged form.

Key Pharmacokinetic Parameters in Humans

Clinical studies in healthy adult volunteers, including Japanese and Chinese populations, have
demonstrated a consistent and predictable pharmacokinetic profile.
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Parameter Value Population Study Design
Dose-escalation study
Effective Half-Life 1.4-1.7 hours Healthy Adults (0.025 to 0.2 mmol

Gd/kg)

1.3-1.4 hours

Healthy Japanese and

Chinese Men

Dose-escalation
studies (0.01-0.1
mmol Gd/kg)

Volume of Distribution
(vd)

~0.2 L/kg

Healthy Adults Dose-escalation study

0.21-0.24 L/kg

Healthy Japanese and

Dose-escalation

Chinese Men studies
Total Plasma . .

~0.1 L/h per kilogram Healthy Adults Dose-escalation study
Clearance
Renal Clearance ~0.1 L/h per kilogram Healthy Adults Dose-escalation study

Urinary Excretion

82-95% of the

administered dose

Healthy Japanese )
Dose-escalation study
Men

96-99% of the

administered dose

Healthy Chinese Men

Dose-escalation study

Preclinical Pharmacokinetics in Cynomolgus Monkeys

Studies in female cynomolgus monkeys have further elucidated the pharmacokinetic properties

of Gadoquatrane, showing a three-phase plasma concentration decrease.
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Parameter Value

Distribution Half-Life (a-phase) ~3 minutes

Major Elimination Half-Life (3-phase) ~60 minutes

Slow Terminal Elimination Half-Life (y-phase) ~25 hours

Effective Half-Life ~1.0 hour

Total Plasma Clearance 0.11 L/kg/h

Volume of Distribution 0.17 L/kg

Urinary Excretion (24 hours) 97% of the administered dose
Biodistribution

Preclinical studies in cynomolgus monkeys have provided insights into the tissue distribution
and retention of Gadoquatrane. These studies indicate minimal retention in most organs and

tissues.

Tissue Concentration of Gadolinium 5 Days Post-

Administration in Cynomolgus Monkeys

Tissue Concentration

Kidney Cortex 41 nmol Gd/g tissue

Skin ~100 times lower than kidney cortex
Brain ~1000 times lower than kidney cortex

Notably, gadolinium concentrations in all tested tissues declined substantially between day 5
and day 58 post-injection. Furthermore, metabolic profiling has shown no evidence of in vivo
degradation of Gadoquatrane or the release of free gadolinium.

Experimental Protocols

The development of Gadoquatrane has been supported by a robust clinical trial program,
QUANTI, as well as preclinical and early-phase clinical studies.
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QUANTI Clinical Development Program

The Phase lll clinical development program, QUANTI, was designed to evaluate the efficacy
and safety of Gadoquatrane at a dose of 0.04 mmol Gd/kg body weight. This represents a
60% reduction in gadolinium compared to the standard dose of 0.1 mmol Gd/kg for other
macrocyclic GBCAs.
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Caption: Workflow of the QUANTI Phase lll clinical development program for Gadoquatrane.
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Pharmacokinetic Study in Healthy Volunteers

The pharmacokinetic profile in humans was assessed in randomized, single-blind, placebo-
controlled, dose-escalation studies.
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Click to download full resolution via product page
Caption: General workflow for a pharmacokinetic study of Gadoquatrane in healthy volunteers.
Methodological Details from a Study in Healthy Adults:
o Participants: 49 healthy volunteers (mean age 35 + 6.3 years; 24 female).

» Design: Randomized (6:2), single-blind, placebo-controlled, dose-escalation study.
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e Dosing: Intravenous administration of Gadoquatrane (0.025 to 0.2 mmol Gd/kg body weight)
or placebo.

o Sample Collection:

o Blood (Plasma): Collected pre-dose and at numerous time points up to 72 hours post-
administration.

o Urine and Feces: Collected over 72 hours.

e Analytical Method: High-performance liquid chromatography connected to inductively
coupled plasma mass spectrometry or high-resolution mass spectroscopy was used for
metabolite profiling.

Conclusion

Gadoquatrane is a promising new gadolinium-based contrast agent with a pharmacokinetic
and biodistribution profile that is comparable to existing macrocyclic GBCAs. Its key advantage
lies in its high relaxivity, which allows for a substantial reduction in the administered gadolinium
dose while maintaining diagnostic efficacy. The comprehensive clinical and preclinical data
generated to date support its continued development and potential to improve the safety profile
of contrast-enhanced MRI examinations. As of August 2025, a New Drug Application for
Gadoquatrane has been accepted for review by the U.S. Food and Drug Administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Gadoquatrane: A Technical Overview of its
Pharmacokinetics and Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12659558#pharmacokinetics-and-biodistribution-of-
gadoquatrane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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